molecular formula C18H12N2 B12458949 3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile

3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile

Katalognummer: B12458949
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: JTIBZADZBDJADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a naphthalene ring and a benzonitrile group, making it a molecule of interest in various fields of research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE can be achieved through a condensation reaction between naphthaldehyde and aminobenzonitrile. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzonitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C18H12N2

Molekulargewicht

256.3 g/mol

IUPAC-Name

3-(naphthalen-1-ylmethylideneamino)benzonitrile

InChI

InChI=1S/C18H12N2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-11,13H

InChI-Schlüssel

JTIBZADZBDJADU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC(=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.